N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide: is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide often involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. This highlights the complexity of synthesizing such compounds.
Industrial Production Methods: the synthesis of related compounds typically involves similar multi-step reactions, emphasizing the need for precise control over reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles such as halogens and nitrating agents. The conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, nitration reactions can introduce nitro groups into the aromatic ring, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biology, this compound is studied for its potential as an enzyme inhibitor. The stability and reactivity of its molecular structure make it a promising candidate for inhibiting specific enzymes involved in various biological processes.
Medicine: In medicine, the compound’s potential biological activities are explored for developing new therapeutic agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry: In the industrial sector, the compound’s unique chemical properties are utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness: Compared to similar compounds, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups. The presence of the trimethoxybenzamide moiety, in particular, contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C25H34N2O6S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H34N2O6S/c1-6-26(7-2)20-10-8-18(9-11-20)16-27(21-12-13-34(29,30)17-21)25(28)19-14-22(31-3)24(33-5)23(15-19)32-4/h8-11,14-15,21H,6-7,12-13,16-17H2,1-5H3 |
InChI Key |
LPPBGCUSIUPEPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.